(E)-3-(naphthalen-1-yl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
Description
The compound (E)-3-(naphthalen-1-yl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide belongs to a class of pyrazole-based carbohydrazides characterized by an E-configuration at the hydrazone bond. Its structure comprises a pyrazole core substituted at position 3 with a naphthalen-1-yl group and a carbohydrazide moiety at position 5, which is further functionalized with a thiophen-2-yl ethylidene group. This architecture confers unique electronic and steric properties, making it a candidate for diverse biological applications, including antimicrobial and anticancer activities .
Synthetic routes for analogous pyrazole-carbohydrazides often involve condensation reactions between hydrazide intermediates and aldehydes or ketones. For example, highlights the use of Vilsmeier-Haack reactions to synthesize (E)-N-(aryl)-N'-(1-(thiophen-2-yl)ethylidene)formohydrazides, suggesting a similar pathway for the target compound .
Properties
IUPAC Name |
3-naphthalen-1-yl-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-13(19-10-5-11-26-19)21-24-20(25)18-12-17(22-23-18)16-9-4-7-14-6-2-3-8-15(14)16/h2-12H,1H3,(H,22,23)(H,24,25)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWQEYHFBJMVGB-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(naphthalen-1-yl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide has garnered attention in recent years due to its promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including data from various studies, case analyses, and relevant research outcomes.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a pyrazole ring substituted with naphthalene and thiophene moieties. Its structural formula can be represented as follows:
This structure allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . A significant study demonstrated that various pyrazolyl derivatives exhibited considerable inhibition against both bacterial and fungal strains. Specifically, the compound showed effective inhibition against:
- Bacterial Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis
- Fungal Strains : Candida albicans, Aspergillus niger
The minimum inhibitory concentrations (MIC) were notably low, indicating strong antimicrobial activity (Table 1).
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 8 |
| S. aureus | 4 |
| B. subtilis | 8 |
| C. albicans | 16 |
| A. niger | 32 |
Anticancer Activity
The anticancer potential of this compound has been explored in several cell lines. Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- MCF7 (breast cancer)
- NCI-H460 (lung cancer)
- HepG2 (liver cancer)
The growth inhibitory concentration (IC50) values are summarized in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| NCI-H460 | 42.30 |
| HepG2 | 17.82 |
These results suggest that the compound may induce apoptosis in cancer cells, contributing to its anticancer effects.
The mechanism underlying the biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cell proliferation.
- DNA Interaction : Studies indicate a strong binding affinity to DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies and Computational Analysis
A computational study utilizing molecular docking simulations provided insights into the binding interactions between the compound and its biological targets. The results indicated favorable binding energies and interactions with key residues in target proteins, supporting experimental findings regarding its biological efficacy.
In one notable case study, researchers synthesized a series of pyrazolyl derivatives and evaluated their biological activities through both experimental assays and computational methods. The findings underscored the potential of these compounds as multifunctional therapeutic agents with both antimicrobial and anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
The target compound’s structural uniqueness lies in the combination of a naphthalen-1-yl group on the pyrazole ring and a thiophen-2-yl ethylidene group on the hydrazide. Similar compounds exhibit variations in these substituents, influencing their physicochemical and biological properties. Key analogues include:
Key Observations :
- The naphthalen-1-yl group (as in the target compound and ) is associated with enhanced planarity and lipophilicity, which may improve membrane penetration in biological systems .
- Nitro and ethoxy substituents () introduce electron-withdrawing or donating effects, altering reactivity and binding affinities.
Antimicrobial Activity
- The target compound’s structural analogue in , (E)-N-(aryl)-N'-(1-(thiophen-2-yl)ethylidene)formohydrazides, showed significant antimicrobial activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 8–32 µg/mL . The thiophene moiety likely contributes to membrane disruption or enzyme inhibition.
- Chlorophenyl-substituted derivatives () may exhibit reduced activity due to lower electron density compared to thiophene .
Cytotoxic and Anticancer Potential
- Naphthalene-containing compounds, such as those in , demonstrate anticancer activity via intercalation or topoisomerase inhibition. The target compound’s naphthalen-1-yl group may similarly enhance DNA interaction .
- Triazole-carbohydrazides () showed moderate cytotoxicity (IC₅₀: 20–50 µM) against cancer cell lines, attributed to nitro group-mediated oxidative stress .
Antioxidant Properties
- Hydrazones with electron-donating groups (e.g., methoxy in ) exhibited radical scavenging activity (IC₅₀: 15–30 µM), while nitro-substituted analogues were less effective .
Physicochemical Properties
- Melting Points : Pyrazole-carbohydrazides generally exhibit high melting points (>200°C) due to hydrogen bonding and aromatic stacking (e.g., reports mp: 220–221°C for a nitro-substituted pyrazolone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
